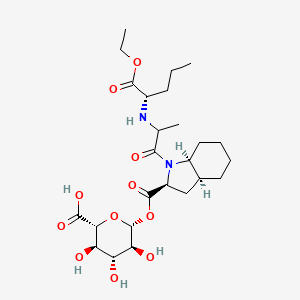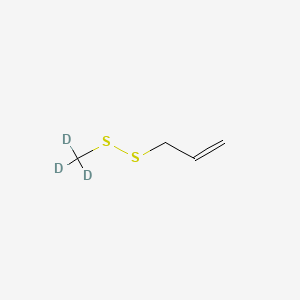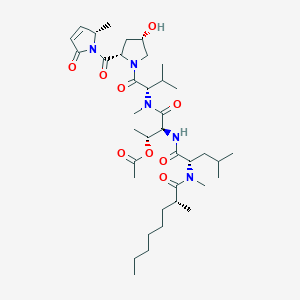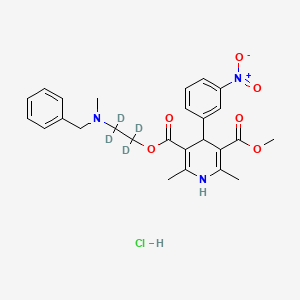
Nicardipine-d4 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicardipine-d4 (hydrochloride) is a deuterated form of Nicardipine hydrochloride, a potent calcium channel blocker. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Nicardipine. The deuterium labeling helps in tracing the compound in biological systems without altering its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nicardipine-d4 (hydrochloride) involves the reaction of 3-amino-2-butenoic acid-2’-(N-benzyl-N-methyl)aminoethyl ester with 3-methyl-4-(3’-nitrophenyl)-3-methyl crotonate in an inert solvent. The reaction is monitored using thin layer chromatography or high performance liquid chromatography. The product is then decolorized, filtered, and crystallized using hydrochloric acid to form high-purity alpha-crystal-form or beta-crystal-form Nicardipine hydrochloride .
Industrial Production Methods: Industrial production of Nicardipine-d4 (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. The process involves the use of solid dispersion techniques to enhance the solubility of the compound, making it suitable for fast dissolving tablet formulations .
Chemical Reactions Analysis
Types of Reactions: Nicardipine-d4 (hydrochloride) undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Nicardipine-d4 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Nicardipine.
Biology: Used in cellular studies to investigate the effects of calcium channel blocking on cell viability and proliferation.
Industry: Used in the formulation of fast dissolving tablets for the treatment of hypertension and angina.
Mechanism of Action
Nicardipine-d4 (hydrochloride) exerts its effects by inhibiting the transmembrane influx of calcium ions into cardiac muscle and smooth muscle cells. This inhibition leads to the relaxation of blood vessels, reducing blood pressure and alleviating chest pain. The molecular targets include calcium channels, and the pathways involved are related to the regulation of vascular tone and cardiac contractility .
Comparison with Similar Compounds
Nifedipine: Another calcium channel blocker used to treat hypertension and angina.
Amlodipine: A long-acting calcium channel blocker used for similar indications.
Comparison: Nicardipine-d4 (hydrochloride) is unique due to its deuterium labeling, which allows for precise tracing in pharmacokinetic studies without altering its pharmacological effects. Compared to Nifedipine and Amlodipine, Nicardipine has a more potent vasodilatory effect and is less likely to cause cardiodepressant effects .
Properties
Molecular Formula |
C26H30ClN3O6 |
|---|---|
Molecular Weight |
520.0 g/mol |
IUPAC Name |
5-O-[2-[benzyl(methyl)amino]-1,1,2,2-tetradeuterioethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C26H29N3O6.ClH/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19;/h5-12,15,24,27H,13-14,16H2,1-4H3;1H/i13D2,14D2; |
InChI Key |
AIKVCUNQWYTVTO-MMJSDMDPSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)N(C)CC3=CC=CC=C3.Cl |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


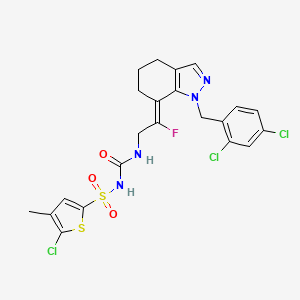

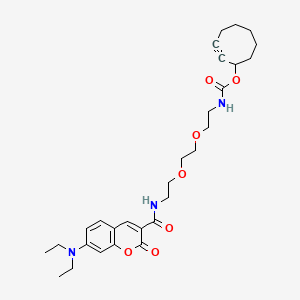

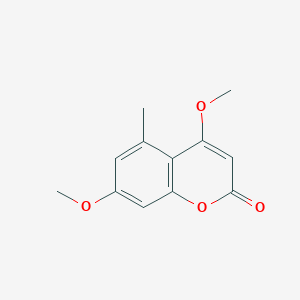

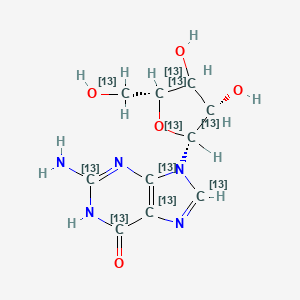
![zinc;(2S,3S,4S,5R,6S)-6-[3-[[4-[2-[2-[2-[[(17S,18S)-18-[3-[[1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]triazol-4-yl]methylamino]-3-oxopropyl]-12-ethenyl-7-ethyl-20-(2-methoxy-2-oxoethyl)-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-21,23-diide-2-carbonyl]amino]ethoxy]ethoxy]ethylamino]-4-oxobutanoyl]amino]-4-[[2-[2-[4-[4-[[1-[(4-fluorophenyl)carbamoyl]cyclopropanecarbonyl]amino]phenoxy]-6-methoxyquinolin-7-yl]oxyethoxycarbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12374131.png)
